(S)-Mevalonic acid

Übersicht

Beschreibung

(S)-Mevalonic acid is a key organic compound in the biosynthesis of terpenes and steroids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound plays a crucial role in the mevalonate pathway, which is essential for the production of isoprenoids, a diverse class of organic compounds that include cholesterol, steroid hormones, and certain vitamins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-Mevalonic acid can be synthesized through several methods. One common approach involves the reduction of mevalonolactone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs hydrogen gas in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Mevalonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce mevalonate-5-phosphate, an intermediate in the mevalonate pathway.

Reduction: The compound can be reduced to mevalonolactone.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is typically used.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

Mevalonate-5-phosphate: An intermediate in the biosynthesis of isoprenoids.

Mevalonolactone: A reduced form of this compound.

Wissenschaftliche Forschungsanwendungen

Biochemical Importance

(S)-Mevalonic acid is primarily known for its role as a precursor in the biosynthesis of cholesterol and other isoprenoids. It is produced from the condensation of three molecules of acetyl-CoA through the action of the enzyme HMG-CoA reductase, which is a target for statin drugs used to lower cholesterol levels .

Table 1: Key Functions of this compound

Cholesterol Management

This compound has been studied for its therapeutic use in managing cholesterol levels. A clinical trial involving patients with heterozygous familial hypercholesterolemia demonstrated that administration of mevalonic acid significantly reduced cholesterol levels without affecting HDL cholesterol or triglycerides .

Topical Applications

Research indicates that topical application of this compound enhances skin barrier recovery in aged mice. This effect is attributed to its ability to stimulate cholesterol synthesis and improve skin resistance against damage .

Table 2: Clinical Findings on this compound

Genetic Disorders

This compound is also implicated in certain metabolic disorders, such as mevalonic aciduria and mevalonic acidemia, which are caused by deficiencies in enzymes involved in its metabolism.

Mevalonic Aciduria

This rare condition results from a deficiency of mevalonate kinase, leading to elevated levels of this compound in urine and associated neurological symptoms. Case studies have reported developmental delays and ataxia in affected individuals .

Table 3: Clinical Manifestations of Mevalonic Aciduria

| Symptom | Description |

|---|---|

| Developmental Delays | Patients show normal development until age 2, followed by retardation . |

| Neurological Symptoms | Ataxia, hypotonia, and seizures reported . |

Industrial Applications

This compound is increasingly recognized for its potential in biotechnological applications, particularly in the synthesis of biofuels and bioplastics through microbial fermentation processes. Research is ongoing to explore its use as a building block for producing various chemicals from renewable resources.

Table 4: Industrial Potential of this compound

Wirkmechanismus

(S)-Mevalonic acid exerts its effects primarily through its role in the mevalonate pathway. It is converted into mevalonate-5-phosphate by the enzyme mevalonate kinase. This conversion is a key regulatory step in the pathway, influencing the production of downstream isoprenoids. The molecular targets include enzymes such as mevalonate kinase and HMG-CoA reductase, which are critical for the biosynthesis of cholesterol and other isoprenoids.

Vergleich Mit ähnlichen Verbindungen

Mevalonate-5-phosphate: An oxidized intermediate in the mevalonate pathway.

Isopentenyl pyrophosphate: Another key intermediate in the biosynthesis of isoprenoids.

Uniqueness: (S)-Mevalonic acid is unique due to its specific role in the mevalonate pathway and its chiral nature, which is crucial for the correct biosynthesis of isoprenoids. Unlike its similar compounds, this compound serves as a direct precursor to several essential biomolecules, making it a critical component in both biological and industrial processes.

Biologische Aktivität

(S)-Mevalonic acid (MVA) is a crucial intermediate in the mevalonate pathway, which is essential for the biosynthesis of various biomolecules, including sterols, isoprenoids, and certain vitamins. This article provides a comprehensive overview of the biological activity of this compound, highlighting its enzymatic roles, physiological effects, and implications in health and disease.

Overview of the Mevalonate Pathway

The mevalonate pathway is a metabolic pathway that converts acetyl-CoA into isoprenoids through several enzymatic reactions. The key steps include:

- Conversion of Acetyl-CoA to HMG-CoA : Catalyzed by HMG-CoA synthase.

- Reduction to Mevalonic Acid : Catalyzed by HMG-CoA reductase (HMGR).

- Phosphorylation and Decarboxylation : Leading to the production of isopentenyl diphosphate (IPP), a building block for various isoprenoids.

Key Enzymes Involved

- HMG-CoA Reductase (HMGR) : This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis and is a target for statin drugs.

- Mevalonate Kinase (MVK) : Converts MVA to mevalonate-5-phosphate, playing a pivotal role in regulating the flow through the mevalonate pathway.

| Enzyme | Reaction | Role in Pathway |

|---|---|---|

| HMG-CoA Reductase | HMG-CoA → Mevalonic Acid | Rate-limiting step |

| Mevalonate Kinase | Mevalonic Acid → Mevalonate-5-Phosphate | Key regulatory step |

Cell Shape Maintenance

Research indicates that MVA plays a significant role in maintaining cell shape. A study showed that deficiency in MVA led to cell rounding in Swiss 3T3 cells, which could be reversed by adding MVA back into the culture medium . This suggests that MVA or its metabolites are crucial for cytoskeletal integrity.

Cholesterol Biosynthesis Indicator

MVA levels are considered indicators of cholesterol biosynthesis rates in vivo. An enzymatic method developed for measuring serum MVA concentration demonstrated its utility as a biomarker for assessing cholesterol metabolism .

Mevalonate Pathway in Yeast

In Saccharomyces cerevisiae, studies have shown that the mevalonate pathway is vital for synthesizing bioisoprene through enzymatic hydrolysis processes. The expression of key enzymes such as mevalonate-5-diphosphate decarboxylase was linked to high metabolic activity during isoprene biosynthesis .

Genetic Disorders Linked to MVA Deficiency

Genetic defects affecting MVK can lead to disorders such as mevalonic aciduria, characterized by elevated levels of MVA in urine and associated with developmental delays and immunological issues . Understanding these conditions underscores the importance of MVA in human health.

Research Findings

Recent studies have highlighted the activation of the mevalonate pathway by extracellular ATP in plants, suggesting a broader role for MVA beyond animals . This finding opens new avenues for exploring MVA's biological activity across different organisms.

Eigenschaften

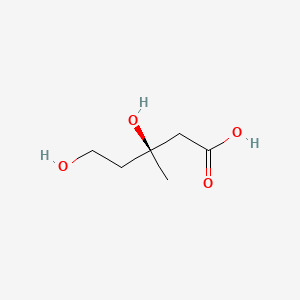

IUPAC Name |

(3S)-3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186187 | |

| Record name | Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32451-23-3 | |

| Record name | (3S)-3,5-Dihydroxy-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32451-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Mevalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.